(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE
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Overview
Description
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE is a compound that belongs to the benzimidazole family Benzimidazoles are a class of heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The reaction yields the benzimidazole core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but lacks the hydroxy and nitrile groups.
2-(4-(1H-Benzoimidazol-2-yl)phenyl)propanenitrile: Similar but with different substituents on the phenyl ring.
Uniqueness
(2Z)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-HYDROXY-3-PHENYLPROP-2-ENENITRILE is unique due to the presence of both hydroxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-12(15(20)11-6-2-1-3-7-11)16-18-13-8-4-5-9-14(13)19-16/h1-9,20H,(H,18,19)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQPVXVUVULIJC-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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